molecular formula C14H1915NO5 B613742 Boc-[15N]Tyr-OH CAS No. 87713-11-9

Boc-[15N]Tyr-OH

Cat. No.: B613742
CAS No.: 87713-11-9
M. Wt: 282.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-[15N]Tyr-OH typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. The nitrogen-15 isotope is introduced during the synthesis of the amino acid precursor. The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling is achieved through the use of nitrogen-15 enriched reagents .

Chemical Reactions Analysis

Types of Reactions

Boc-[15N]Tyr-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-[15N]Tyr-OH is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-[15N]Tyr-OH involves its incorporation into peptides and proteins. The nitrogen-15 label allows for the tracking and analysis of these biomolecules using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The Boc group provides stability during synthesis and can be removed under acidic conditions to reveal the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic label allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1/i15+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-ATIMDCQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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